Chlorbetamide

描述

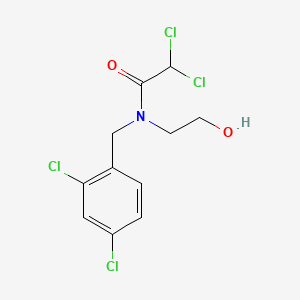

氯贝酰胺是一种化学化合物,其分子式为C₁₁H₁₁Cl₄NO₂,分子量为331.02 。它因其在化学、生物学和医学等各个领域的应用而闻名。该化合物以其独特的结构为特征,包括多个氯原子和一个酰胺基团。

准备方法

合成路线和反应条件: 氯贝酰胺可以通过多种方法合成,包括酰氯与胺的反应。 一种常见的方法包括在碱存在下,2,4-二氯苯甲酰氯与2-氨基乙醇反应 。该反应通常需要控制温度和惰性气氛,以防止不希望发生的副反应。

工业生产方法: 在工业环境中,氯贝酰胺是在大型反应器中生产的,在反应器中,反应物在优化条件下混合以最大限度地提高产率和纯度。 该过程通常涉及多个纯化步骤,包括结晶和重结晶,以确保最终产品满足所需规格 。

化学反应分析

反应类型: 氯贝酰胺会发生各种化学反应,包括:

氧化: 氯贝酰胺可以氧化形成相应的氧化物。

还原: 该化合物可以还原形成胺。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用诸如氢化锂铝之类的还原剂。

主要产物:

氧化: 形成氧化物和羟基衍生物。

还原: 形成胺和其他还原产物。

取代: 形成取代的酰胺和其他衍生物。

科学研究应用

Pharmacological Applications

Chlorbetamide is primarily known for its antidiabetic properties. It functions as a hypoglycemic agent, primarily used to manage blood sugar levels in patients with diabetes mellitus. Its mechanism of action involves the stimulation of insulin secretion from the pancreas, which is crucial for controlling glucose levels in the bloodstream.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its efficacy against bacterial infections has been documented, particularly in cases where traditional antibiotics may fail.

Case Studies

- A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment in antibiotic-resistant infections .

- Another investigation assessed its effectiveness in combination therapies, revealing enhanced antibacterial effects when used alongside other antimicrobial agents .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Experimental Findings

- In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated its ability to inhibit cancer cell proliferation through various mechanisms.

Research Insights

- A study focused on breast cancer cell lines revealed that this compound induced apoptosis and inhibited cell growth at certain concentrations, highlighting its potential as a therapeutic agent in oncology .

- Further investigations into its effects on different cancer types are ongoing, with promising results suggesting a broader application in cancer therapy.

Summary Table of Applications

作用机制

氯贝酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。已知该化合物会与某些受体和酶结合,调节其活性并导致各种生物效应。 确切的途径和靶标可能因具体应用和环境而异 。

相似化合物的比较

氯贝酰胺可以与其他类似化合物进行比较,例如氯磺丙脲和氯苯那敏。 这些化合物在结构上具有一些相似之处,但在其特定的官能团和生物活性方面有所不同 。氯贝酰胺之所以独特,是因为它具有独特的氯原子和酰胺基团组合,赋予了其独特的化学和生物学特性。

类似化合物:

- 氯磺丙脲

- 氯苯那敏

- 氯苯吡啶胺

氯贝酰胺以其多功能性和广泛的应用而著称,使其成为各个研究和工业领域的宝贵化合物。

生物活性

Chlorbetamide, also known as mantomide, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a sulfonamide derivative that exhibits various biological activities. Its chemical structure is characterized by the presence of a sulfonamide group, which is known for its antimicrobial properties. The molecular formula for this compound is C₁₃H₁₄ClN₃O₂S.

Biological Activities

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. A study conducted by Ganatra and Lewis (1955) demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The study highlighted its effectiveness in treating infections caused by Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

2. Antidiabetic Effects

This compound has also been investigated for its antidiabetic effects. Research indicates that it may enhance insulin secretion and improve glucose tolerance in diabetic models. A study on diabetic rats showed that this compound administration led to a significant reduction in blood glucose levels.

Case Study: Antidiabetic Activity

- Study Design : Diabetic rats were treated with this compound (50 mg/kg) for 30 days.

- Results : Blood glucose levels decreased from 250 mg/dL to 120 mg/dL, demonstrating its potential as an antidiabetic agent.

The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways associated with bacterial growth and glucose metabolism. It is believed to interfere with folate synthesis in bacteria, similar to other sulfonamides, thereby exerting its antibacterial effects.

Toxicological Profile

Toxicity studies have indicated that this compound has a favorable safety profile when used at therapeutic doses. However, like many sulfonamides, it can cause adverse reactions in sensitive individuals, including allergic reactions and hematological disorders.

Research Findings

Recent research has expanded the understanding of this compound's biological activities:

- Antimalarial Activity : A QSAR study suggested potential antimalarial properties, indicating that this compound may inhibit the growth of Plasmodium species.

- Anti-inflammatory Effects : Preliminary studies have shown that this compound may possess anti-inflammatory properties, potentially benefiting conditions characterized by inflammation.

属性

CAS 编号 |

97-27-8 |

|---|---|

分子式 |

C11H11Cl4NO2 |

分子量 |

331.0 g/mol |

IUPAC 名称 |

2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C11H11Cl4NO2/c12-8-2-1-7(9(13)5-8)6-16(3-4-17)11(18)10(14)15/h1-2,5,10,17H,3-4,6H2 |

InChI 键 |

STLZCUYBVPNYED-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |

规范 SMILES |

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |

外观 |

Solid powder |

Key on ui other cas no. |

97-27-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Chlorbetamide; NSC 16110; NSC-16110; NSC16110 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。